molecular formula C16H18O3 B14120357 7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate

7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate

Katalognummer: B14120357
Molekulargewicht: 258.31 g/mol
InChI-Schlüssel: NMGXHLOCEGVQBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate typically involves the esterification of 7-methoxy-2-naphthol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where the methoxy or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The methoxy group and ester functionality play crucial roles in its reactivity and interactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate is unique due to its combination of a methoxy-substituted naphthalene ring and an ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C16H18O3

Molekulargewicht

258.31 g/mol

IUPAC-Name

(7-methoxynaphthalen-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-14-8-6-11-5-7-13(18-4)9-12(11)10-14/h5-10H,1-4H3

InChI-Schlüssel

NMGXHLOCEGVQBH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=CC(=C2)OC)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.